マンガン;ホスファニリデンマンガン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

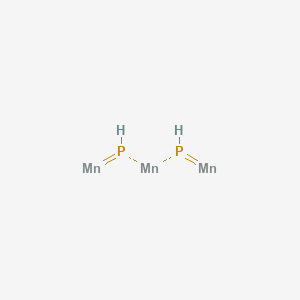

Manganese;phosphanylidenemanganese, also known as Manganese;phosphanylidenemanganese, is a useful research compound. Its molecular formula is Mn3P2 (mixture of MnP & Mn2P). The purity is usually 95%.

BenchChem offers high-quality Manganese;phosphanylidenemanganese suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese;phosphanylidenemanganese including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バイオメディカルアプリケーション

マンガン系ナノ粒子は、そのユニークな基本的な特性により、さまざまなバイオメディカルアプリケーションにおいて大きな可能性を示しています {svg_1}. 科学者たちは、その不可欠な用途のために、新しいマンガン系ナノ粒子の開発に焦点を当てています {svg_2}. これらのナノ粒子は、薬物送達、抗がん治療、抗菌活性、およびバイオイメージングで使用されています {svg_3}.

土壌修復

マンガン酸化物ナノ粒子は、その触媒活性と比較的大きな表面積により、土壌修復剤として使用されています {svg_4}. これらのナノ粒子は、土壌中のヒ素、セレン、タリウム、カドミウム、および鉛種の有効な汚染除去を示しました {svg_5}.

ナノテクノロジー

マンガン系ナノ粒子は、ナノテクノロジー分野で使用されています {svg_6}. それらのユニークな構造的および機能的な特徴は、この分野におけるさまざまなアプリケーションに適しています {svg_7}.

薬物送達

マンガン系ナノ粒子は、薬物送達のための高度な新規ナノマテリアルの設計と開発に使用されています {svg_8}. これらは、特に血管新生、創傷治癒、および虚血性疾患における薬物送達に役立ちます {svg_9}.

抗がん治療

マンガン系ナノ粒子は、抗がん治療に使用されています {svg_10}. それらのユニークな特性は、さまざまな種類の癌の治療に適しています {svg_11}.

抗菌活性

マンガン系ナノ粒子は、抗菌活性を示しています {svg_12}. これらは、さまざまな微生物感染症の治療に使用されています {svg_13}.

Safety and Hazards

将来の方向性

While specific future directions for “Manganese;phosphanylidenemanganese” are not available, research on manganese and its compounds continues to expand. For instance, mesostructured manganese phosphonate shows great potential as a high-performance pseudocapacitive material . Furthermore, understanding the multiple pathways by which biogeochemical manganese and carbon cycling intersect could lead to significant progress in the development of reliable therapeutic interventions against manganese-induced neurotoxicity .

作用機序

Target of Action

Manganese is an essential micronutrient that plays a crucial role in various biological activities. It acts as an activator and co-factor of hundreds of metalloenzymes in plants . In the realm of cancer treatment, transition metals like manganese are capable of exerting anti-tumor effects through a Fenton-like mechanism . Manganese (III) has been reported to promote highly stereoselective phosphorylation of acyclic tertiary enamides .

Mode of Action

Manganese resembles magnesium in its biochemical function and is involved in activating enzyme-catalyzed reactions including phosphorylations, decarboxylations, reductions, and hydrolysis reactions . It usually acts as an activator of enzymes and is often able to be replaced by other metal ions . Manganese (II) is the prevalent oxidation state of Mn in plants and exhibits fast ligand exchange kinetics .

Biochemical Pathways

Manganese influences various biochemical pathways. It affects processes such as respiration, amino acid synthesis, lignin biosynthesis, and the level of hormones in plants . It also plays a role in intracellular insults such as oxidative stress, inflammation, excitotoxicity, and mitophagy, as well as transcriptional dysregulations involving Yin Yang 1, RE1-silencing transcription factor, transcription factor EB, and nuclear factor erythroid 2-related factor 2 .

Pharmacokinetics

The pharmacokinetics of manganese involve its absorption, distribution, metabolism, and excretion (ADME). Manganese is critical for neurodevelopment but has also been implicated in the pathophysiology of several neurological diseases . A study using Manganese-52 showed that exposure to Mn2+ temporally enhances attachment but impairs subsequent biofilm development due to the induction of dispersion .

Result of Action

The molecular and cellular effects of manganese’s action are diverse. It has been reported that Mn2+ strongly promoted immune responses by facilitating antigen uptake, presentation, and germinal center formation via both cGAS-STING and NLRP3 activation . Moreover, exposure to Mn2+ coincided with reduced production of the exopolysaccharides Psl and Pel, decreased transcriptional abundance of pel and psl, and decreased levels of c-di-GMP .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of manganese. Manganese has been demonstrated to act as an environmental inhibitor of Pseudomonas aeruginosa biofilms . It stimulates phosphodiesterase RbdA activity to reduce the signaling molecule c-di-GMP levels, thereby hindering polysaccharide production and biofilm formation but enhancing dispersion .

生化学分析

Biochemical Properties

Manganese;phosphanylidenemanganese plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Manganese;phosphanylidenemanganese acts as a cofactor for enzymes involved in redox reactions, phosphorylation, decarboxylation, and hydrolysis . These interactions are essential for maintaining cellular homeostasis and metabolic processes.

Cellular Effects

Manganese;phosphanylidenemanganese has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Manganese;phosphanylidenemanganese can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Manganese;phosphanylidenemanganese involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, altering their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, Manganese;phosphanylidenemanganese can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manganese;phosphanylidenemanganese can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Manganese;phosphanylidenemanganese can degrade over time, leading to changes in its biochemical properties and cellular effects . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of Manganese;phosphanylidenemanganese vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and cellular metabolism. At high doses, Manganese;phosphanylidenemanganese can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Manganese;phosphanylidenemanganese is involved in several metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. For instance, the compound can influence the activity of enzymes involved in the citric acid cycle, glycolysis, and oxidative phosphorylation . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Manganese;phosphanylidenemanganese within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function.

Subcellular Localization

Manganese;phosphanylidenemanganese exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

特性

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174037.png)

![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1174039.png)

![4-[3-(2,4-Dimethylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1174041.png)

![4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/no-structure.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174044.png)

![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174045.png)

![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174047.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174054.png)